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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-
Fluorophenyl)propionic acid. Due to the limited availability of public experimental spectra for

this specific compound, this document presents predicted data based on established

spectroscopic principles and data from analogous compounds. This guide is intended to

support research, drug development, and quality control activities where the characterization of

3-(2-Fluorophenyl)propionic acid is required.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-(2-Fluorophenyl)propionic acid. These

predictions are derived from spectral data of similar compounds, including positional isomers

and the non-fluorinated parent compound, and are intended to serve as a reference for spectral

interpretation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet, broad 1H -COOH

~7.20 - 7.30 Multiplet 1H Ar-H

~7.10 - 7.20 Multiplet 1H Ar-H

~7.00 - 7.10 Multiplet 2H Ar-H

~3.05 Triplet 2H -CH₂-Ar

~2.75 Triplet 2H -CH₂-COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~179 C=O

~160 (d, ¹JCF ≈ 245 Hz) C-F

~131 (d, ³JCF ≈ 8 Hz) Ar-CH

~128 (d, ⁴JCF ≈ 4 Hz) Ar-CH

~127 (d, ²JCF ≈ 16 Hz) Ar-C

~124 (d, ³JCF ≈ 4 Hz) Ar-CH

~115 (d, ²JCF ≈ 22 Hz) Ar-CH

~34 -CH₂-COOH

~25 (d, ³JCF ≈ 5 Hz) -CH₂-Ar

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~2950 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1610, ~1490, ~1460 Medium-Strong C=C stretch (Aromatic ring)

~1240 Strong C-O stretch

~1100 Strong C-F stretch

~920 Broad, Medium O-H bend (out-of-plane)

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Predicted Mass Spectrometry (MS) Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

168 Moderate [M]⁺ (Molecular Ion)

123 High [M - COOH]⁺

109 High
[C₇H₆F]⁺ (Tropylium ion

analog)

91 Moderate [C₇H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization for

specific equipment and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3-(2-Fluorophenyl)propionic acid into an NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Spectral Width: ~16 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: ~240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (~1-2 mg) of 3-(2-Fluorophenyl)propionic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of a pure KBr pellet should be collected prior to sample

analysis.

Mass Spectrometry (MS)
Sample Introduction (Direct Insertion Probe):

Load a small amount of the solid 3-(2-Fluorophenyl)propionic acid into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the mass spectrometer's ion source.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40 - 400

Scan Rate: 1 scan/second

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-(2-Fluorophenyl)propionic acid.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Fluorophenyl)propionic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155346#spectroscopic-data-nmr-ir-mass-spec-for-3-
2-fluorophenyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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